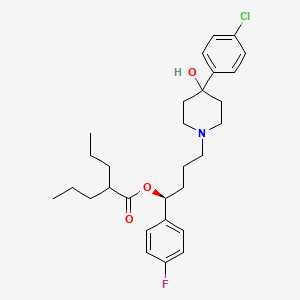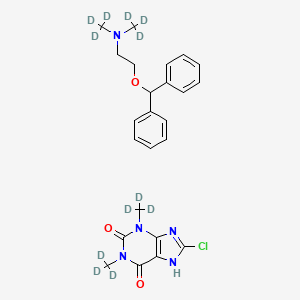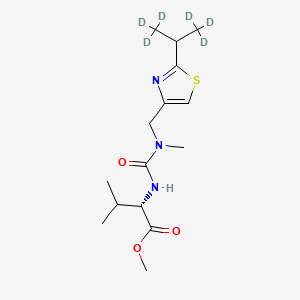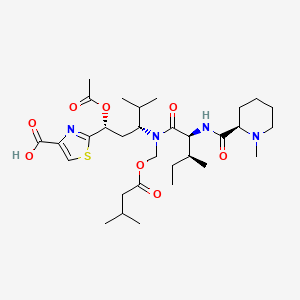
(S)-(-)-Mrjf22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(-)-Mrjf22 is a chiral compound with significant importance in various scientific fields. Its unique stereochemistry makes it a valuable subject of study in organic chemistry, pharmacology, and material science. The compound’s enantiomeric purity and specific optical rotation are critical for its applications in asymmetric synthesis and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Mrjf22 typically involves asymmetric synthesis techniques to ensure the desired stereochemistry. One common method is the use of chiral catalysts or chiral auxiliaries to induce the formation of the (S)-enantiomer. The reaction conditions often include controlled temperature, pH, and solvent systems to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric hydrogenation or enzymatic resolution processes. These methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications.
化学反応の分析
Types of Reactions
(S)-(-)-Mrjf22 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or alkyl halides.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-(-)-Mrjf22 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound serves as a probe in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of chiral materials and catalysts, enhancing the efficiency and selectivity of industrial processes.
作用機序
The mechanism of action of (S)-(-)-Mrjf22 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This selective binding is crucial for its effectiveness in various applications, including drug development and catalysis.
類似化合物との比較
Similar Compounds
Compounds similar to (S)-(-)-Mrjf22 include other chiral molecules with analogous structures and properties. Examples include ®-(+)-Mrjf22, (S)-(-)-Ibuprofen, and ®-(+)-Ibuprofen.
Highlighting Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the resulting enantiomeric purity. This uniqueness is essential for its role in asymmetric synthesis and its potential therapeutic applications, where the (S)-enantiomer may exhibit different biological activity compared to its ®-counterpart.
特性
分子式 |
C29H39ClFNO3 |
|---|---|
分子量 |
504.1 g/mol |
IUPAC名 |
[(1S)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butyl] 2-propylpentanoate |
InChI |
InChI=1S/C29H39ClFNO3/c1-3-6-23(7-4-2)28(33)35-27(22-9-15-26(31)16-10-22)8-5-19-32-20-17-29(34,18-21-32)24-11-13-25(30)14-12-24/h9-16,23,27,34H,3-8,17-21H2,1-2H3/t27-/m0/s1 |
InChIキー |
ZMMTZQWVQFDIBG-MHZLTWQESA-N |
異性体SMILES |
CCCC(CCC)C(=O)O[C@@H](CCCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |
正規SMILES |
CCCC(CCC)C(=O)OC(CCCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)



![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)

![2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)

